molecular formula C15H15FN2O B2827444 3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile CAS No. 2309728-13-8

3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile

Cat. No.: B2827444
CAS No.: 2309728-13-8
M. Wt: 258.296
InChI Key: YWGYOXNPUAMOKX-UHFFFAOYSA-N
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Description

3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C15H15FN2O and its molecular weight is 258.296. The purity is usually 95%.
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Scientific Research Applications

Fluorination of Organic Compounds

One application involves the fluorination of organic substrates, where site-selective fluorination techniques have been developed to modify steroidal enol acetates, silyl enol ethers, and other compounds, achieving good yields and regioselectivity under mild conditions (G. Lal, 1993).

1,3-Dipolar Cycloadditions

The compound also plays a role in 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins, demonstrating exo stereoselectivity and regioselectivity in the formation of cycloadducts, contributing to the understanding of reaction mechanisms in organic chemistry (H. Taniguchi, T. Ikeda, E. Imoto, 1978).

Homolytic Alkylations

Research also includes homolytic alkylations of electron-deficient aromatic compounds, where electron and proton transfers enable regioselective substitutions, advancing methodologies for modifying such molecules (B. Kim, Y. S. Lee, D. Lee, et al., 1998).

Molecular Structure Analyses

Studies on the molecular structure of related compounds, such as the gold(III) tetrachloride salt of L-cocaine, provide insights into the intramolecular hydrogen bonding and molecular interactions, enhancing our understanding of complex molecular architectures (Matthew Wood, T. Brettell, R. Lalancette, 2007).

Oxidation and Cleavage Reactions

Another application is in the field of oxidation and cleavage reactions, where reagents derived from 1,4-diazabicyclo[2.2.2]octane facilitate the conversion of various functional groups to carbonyl compounds under anhydrous conditions, showcasing the versatility of these reagents in synthetic chemistry (A. Hajipour, I. Baltork, G. Kianfar, 1998).

Mechanism of Action

Target of Action

The primary target of 3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is currently unknown. The 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Biochemical Pathways

The 8-azabicyclo[3.2.1]octane scaffold is a key component in the synthesis of tropane alkaloids , suggesting that it may play a role in these pathways.

Properties

IUPAC Name

3-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c16-12-7-13-4-5-14(8-12)18(13)15(19)11-3-1-2-10(6-11)9-17/h1-3,6,12-14H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGYOXNPUAMOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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